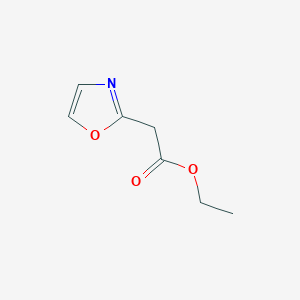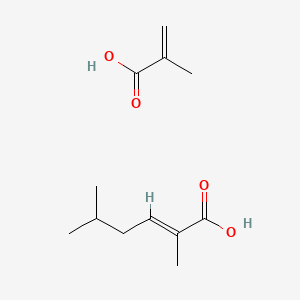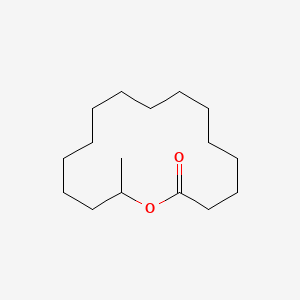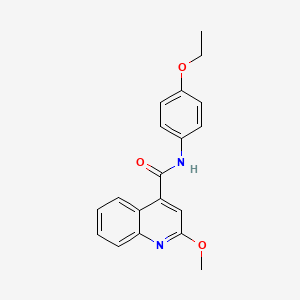![molecular formula C19H15N3O2 B14166330 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol CAS No. 1197010-81-3](/img/structure/B14166330.png)
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol typically involves a multi-step process:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol to form the azo compound.
Condensation: The resulting azo compound undergoes a condensation reaction with salicylaldehyde to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in wastewater treatment for removing heavy metals.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Electron Transfer: The azo group can participate in electron transfer reactions, making it useful in redox chemistry.
Binding to Metal Ions: The compound can chelate metal ions, which is useful in applications like wastewater treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)benzoic acid
- 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)benzene-1,2-diol
Uniqueness
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions. Its ability to act as both an electron donor and acceptor makes it versatile in various applications, from dyeing to redox chemistry.
Propriétés
Numéro CAS |
1197010-81-3 |
|---|---|
Formule moléculaire |
C19H15N3O2 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
4-[(4-phenyldiazenylphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H15N3O2/c23-18-11-6-14(19(24)12-18)13-20-15-7-9-17(10-8-15)22-21-16-4-2-1-3-5-16/h1-13,23-24H |
Clé InChI |
FGWAFVXSDJQNPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)



![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)



![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)
![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)



